(Pyrimidin-2-ylthio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of (Pyrimidin-2-ylthio)acetic acid derivatives involves base-catalyzed condensation reactions, often employing beta-aroylpropionic acid, thiourea, and aldehydes in ethanol. These methods lead to the formation of various (Pyrimidin-2-ylthio)acetic acid derivatives with potential anti-inflammatory and antimycobacterial activities (Bahekar & Shinde, 2004); (Mamolo et al., 2001).
Molecular Structure Analysis
Studies on the molecular structure of (Pyrimidin-2-ylthio)acetic acid derivatives reveal their complex conformations and how substituents affect ionization and molecular stability. The aromatic ring's orientation and the carboxyl plane's angle significantly influence the compound's properties and reactivity (Ramos Silva et al., 2011).
Chemical Reactions and Properties
(Pyrimidin-2-ylthio)acetic acid derivatives undergo various chemical reactions, including bromination, alkylation, and nucleophilic aromatic substitution, showcasing their reactivity towards different chemical agents. These reactions are crucial for modifying the compound's biological activity and pharmacological profile (Ukrainets et al., 2009); (Gabler & Schubert-Zsilavecz, 2011).
Physical Properties Analysis
The physical properties of (Pyrimidin-2-ylthio)acetic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. The polymorphic forms of these compounds demonstrate significant differences in their physical characteristics, which can affect their chemical reactivity and biological activity (Silva et al., 2011).
Chemical Properties Analysis
The chemical properties of (Pyrimidin-2-ylthio)acetic acid derivatives, including acidity, reactivity towards nucleophiles, and electrophiles, are crucial for their biological activity. These properties are determined by the electronic structure of the pyrimidine ring and the acetic acid moiety, influencing the compounds' pharmacological and chemical behavior (Brown & Waring, 1978).
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
2. Inhibition of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase
- Summary of Application : YS121, a derivative of “(Pyrimidin-2-ylthio)acetic acid”, has been found to inhibit microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . These enzymes are involved in the inflammatory response, and their inhibition could potentially be used to treat inflammatory diseases.
3. Antioxidant Applications
- Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antioxidant effects . These effects are attributed to their ability to neutralize harmful free radicals in the body .
4. Antimicrobial Applications
- Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antimicrobial effects . These effects are attributed to their ability to inhibit the growth of harmful microorganisms .
5. Antiviral Applications
- Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antiviral effects . These effects are attributed to their ability to inhibit the replication of viruses .
6. Antituberculosis Applications
Safety And Hazards
Future Directions
The future directions for the study of “(Pyrimidin-2-ylthio)acetic acid” and other pyrimidine derivatives include further exploration of their synthesis, biological properties, and potential therapeutic applications . For instance, pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects, suggesting their potential as anti-inflammatory agents .
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOYUNNKKAQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237311 | |
Record name | (Pyrimidin-2-ylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Pyrimidylthio)acetic acid | |
CAS RN |
88768-45-0 | |
Record name | 2-(2-Pyrimidinylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88768-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrimidin-2-ylthio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pyrimidin-2-ylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pyrimidin-2-ylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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